

An In-depth Structural Analysis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Cat. No.: B109296

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An Essential Intermediate in Pharmaceutical Synthesis

Introduction

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, with CAS number 74853-08-0, is a key chemical intermediate, most notably in the synthesis of the potent triazole antifungal agent, Posaconazole. Its specific molecular architecture is crucial for the efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive analysis of its structural features, drawing upon available spectroscopic data, crystallographic information from closely related structures, and an examination of its role in relevant biological pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Basic physicochemical properties of the title compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₉ N ₃ O	[1]
Molecular Weight	269.34 g/mol	[1]
Appearance	White to light brown solid powder	[2]
Melting Point	234-240 °C	[2]
Storage	Keep in dark place, inert atmosphere, room temperature	[1]

Structural and Spectroscopic Analysis

A detailed structural elucidation of **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine** is critical for its quality control and to understand its reactivity in synthetic processes.

Crystallographic Data

While a single-crystal X-ray structure for **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine** is not publicly available, analysis of the closely related compound, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, provides valuable insights into the expected solid-state conformation. In this analog, the piperazine ring adopts a chair conformation. It is anticipated that the piperazine ring in the title compound will also favor a chair conformation to minimize steric strain.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
6.98-6.46	m	8H	Aromatic Protons (C ₆ H ₄)	[3]
4.56	s	2H	NH ₂	[3]
3.75	s	1H	OH	[3]
3.17-2.98	m	8H	Piperazine Protons (CH ₂)	[3]
Solvent: DMSO-d ₆ , Frequency: 400 MHz				

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~153	C-OH (hydroxyphenyl)
~150	C-NH ₂ (aminophenyl)
~130	C-N (aminophenyl)
~125	C-N (hydroxyphenyl)
~118	Aromatic CH (hydroxyphenyl)
~115	Aromatic CH (aminophenyl)
~50	Piperazine CH ₂ (adjacent to hydroxyphenyl)
~48	Piperazine CH ₂ (adjacent to aminophenyl)

Note: These are predicted values based on structure-correlation charts and data from similar piperazine-containing compounds.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2950-2800	Medium	Aliphatic C-H stretching (piperazine)
1620-1580	Strong	Aromatic C=C stretching and N-H bending
1510	Strong	Aromatic C=C stretching
1250	Strong	C-O stretching (phenol)
1220	Strong	Aromatic C-N stretching

Note: Predicted values are based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z	Interpretation
269	[M] ⁺ (Molecular Ion)
177	[M - C ₆ H ₅ O] ⁺
162	[M - C ₆ H ₆ NO] ⁺
120	[H ₂ N-C ₆ H ₄ -N-CH ₂] ⁺
92	[C ₆ H ₅ -NH] ⁺

Note: Fragmentation pattern is predicted based on the analysis of similar phenylpiperazine structures, where cleavage of the bonds connecting the piperazine ring to the aromatic rings is a common pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent synthesis and analysis of **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

Synthesis Protocol

A common synthetic route involves the reaction of a protected or precursor form of one of the aromatic rings with piperazine, followed by functional group manipulation. One documented method is the reduction of a nitro-group precursor.^[4]

Example Protocol: Reduction of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine^[4]

- **Suspension:** Suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in methoxyethanol at room temperature under a nitrogen atmosphere.
- **Catalyst Addition:** Add a palladium on charcoal catalyst (5% Pd).
- **Degassing:** Degas the suspension multiple times.
- **Heating:** Heat the reaction mixture to 70-75 °C.
- **Reducing Agent Addition:** Slowly add a solution of sodium hypophosphite monohydrate in water over several hours while maintaining the temperature.
- **Work-up:** After the reaction is complete, filter the catalyst and adjust the pH of the filtrate to ~7.1 with sodium hydroxide to precipitate the product.
- **Purification:** The product is filtered, washed with water and methanol, and then dried under vacuum.

Spectroscopic Analysis Protocols

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.

- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Press the mixture in a die under high pressure to form a transparent pellet.
- Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .

Mass Spectrometry

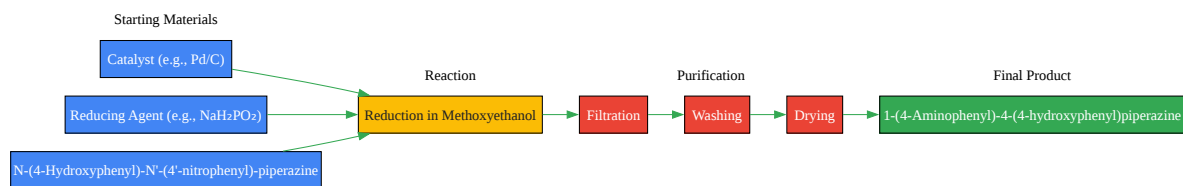
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
- Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI) and analyze the resulting mass-to-charge ratios. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Visualizations

Molecular Structure

Caption: Molecular structure of **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

Synthetic Workflow



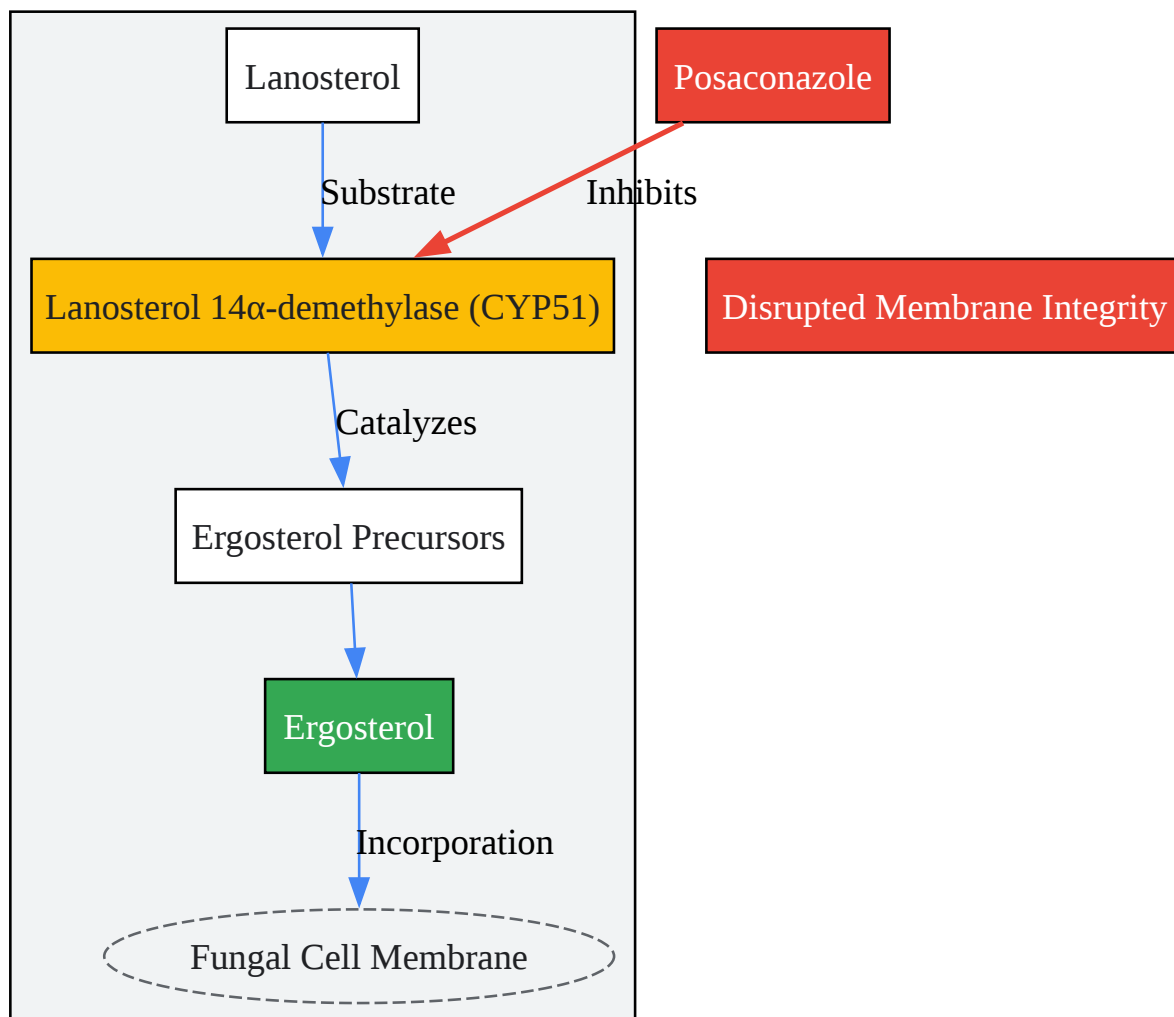
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Caption: A generalized workflow for the synthesis of the title compound via reduction.

Biological Signaling Pathway Context

As an intermediate for Posaconazole, the biological relevance of **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine** is linked to the mechanism of action of this antifungal drug.

Posaconazole targets the fungal enzyme lanosterol 14 α -demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.



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